2-chloro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S/c1-24-12-6-7-16-11(8-12)9-17(25-16)15-10-26-19(21-15)22-18(23)13-4-2-3-5-14(13)20/h2-10H,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHAKBPKOCTIAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with Benzofuran: The methoxybenzofuran moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Formation of Benzamide: The final step involves the formation of the benzamide by reacting the intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds related to thiazoles have been synthesized and tested against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. A study highlighted the synthesis of thiazole derivatives that showed promising results against human lung adenocarcinoma cells (A549) with IC50 values indicating effective cytotoxicity .
- Case Study : In a notable research effort, a derivative similar to 2-chloro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide was tested against various cell lines, including glioblastoma and melanoma. The findings revealed that certain modifications in the thiazole structure enhanced selectivity and potency against these cancer types .
Antibacterial Properties
Thiazole derivatives have also been investigated for their antibacterial properties.
- Research Findings : A study reported that newly synthesized thiazole compounds demonstrated significant antibacterial activity against a range of bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin. The presence of electron-withdrawing groups such as chlorine in the molecular structure was found to enhance this activity .
- Case Study : In one experiment, a series of thiazole-integrated compounds were screened for their efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with specific substitutions exhibited up to 56-fold increased potency compared to standard treatments .
Other Pharmacological Applications
Beyond anticancer and antibacterial activities, thiazole derivatives are being explored for various other therapeutic applications.
- Antifungal Activity : Some studies have suggested that thiazole compounds possess antifungal properties, making them potential candidates for treating fungal infections. For example, certain derivatives demonstrated effectiveness against Candida species .
- Antitubercular Activity : Research has shown that thiazole derivatives can exhibit significant activity against Mycobacterium tuberculosis. Compounds were synthesized and evaluated for their minimum inhibitory concentration (MIC), revealing promising results for potential tuberculosis treatments .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives.
| Compound Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Increased antibacterial potency |
| Methoxy Group Presence | Enhanced anticancer effects |
| Benzofuran Integration | Improved selectivity against cancer cells |
The presence of specific functional groups significantly influences the biological activity of these compounds, guiding future synthetic efforts towards more potent derivatives.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation. Molecular docking studies have shown that the compound can bind to active sites of target proteins, disrupting their normal function.
Comparison with Similar Compounds
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
- Structural Differences : The benzamide ring contains 2,4-difluoro substituents instead of 2-chloro.
- Key Findings : This derivative inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a target in anaerobic pathogens, via an amide anion intermediate. Crystallographic studies reveal intermolecular hydrogen bonds (N–H⋯N and C–H⋯F/O) that stabilize its dimeric structure .
- Biological Relevance: Exhibits antiparasitic activity akin to nitazoxanide, a known antiprotozoal agent .
2-Chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
- Structural Differences : Features a nitro group at the 5-position of the thiazole ring.
- Applications: Serves as a pharmaceutical intermediate for antimicrobial or antiparasitic agents.
Thiazole Substituent Modifications
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
- Structural Differences : The thiazole is substituted with a 4-nitrophenyl group, and the benzamide carries a sulfamoyl group.
- Biological Activity : Demonstrates 119.09% efficacy in plant growth modulation (p < 0.05), suggesting sulfamoyl and nitro groups enhance bioactivity in agrochemical contexts .
5-Chloro-2-methoxy-N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}benzamide
- Structural Differences : Incorporates a pyrazole ring and a thiophene-substituted thiazole.
- Pharmacokinetic Implications : The thiophene may improve lipophilicity, while the pyrazole could influence metabolic stability .
Heterocycle Appendages
N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide
2-Chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide
- Structural Differences : Substitutes the benzamide with an acetamide and adds a trimethylphenyl group.
- Applications : Used in pesticide development, where alkyl substituents enhance environmental persistence .
Biological Activity
The compound 2-chloro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a thiazole-based derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The structure of 2-chloro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide features a thiazole ring, a benzamide moiety, and a methoxy-substituted benzofuran, contributing to its unique pharmacological profile.
Research indicates that thiazole derivatives exhibit various biological activities, including:
- Antitumor Activity : Thiazole compounds have been shown to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. The presence of electron-donating groups like methoxy enhances their cytotoxicity against cancer cells .
- Anticonvulsant Properties : Some thiazole derivatives demonstrate anticonvulsant activity by modulating neurotransmitter levels and enhancing GABAergic transmission, which could be relevant for neurological disorders .
Anticancer Efficacy
A study evaluating the cytotoxic effects of related thiazole compounds reported IC50 values indicating significant activity against various cancer cell lines. For instance, compounds with similar structural features exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against human cancer cell lines .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A431 (skin cancer) | 1.61 ± 1.92 |
| Compound B | Jurkat (leukemia) | 1.98 ± 1.22 |
Neuropharmacological Activity
In terms of neuropharmacological effects, the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was assessed. The results showed promising inhibitory activity comparable to standard drugs like donepezil:
| Compound | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) |
|---|---|---|
| 2-chloro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | 0.20 ± 0.05 | 4.5 ± 0.11 |
Case Studies and Research Findings
Several studies have highlighted the biological potential of thiazole derivatives:
- Antitumor Activity : A recent study synthesized a series of thiazole-based compounds and tested their anticancer properties against glioblastoma and melanoma cell lines. The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of thiazole derivatives in models of neurodegenerative diseases, suggesting that these compounds may mitigate oxidative stress and inflammation in neuronal cells .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding patterns (e.g., amide NH protons resonate at δ 10–12 ppm) .
- X-ray Crystallography : Resolves intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming centrosymmetric dimers) .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by isolating impurities under reverse-phase conditions .
How does the substitution pattern on the benzofuran and thiazole moieties influence structure-activity relationships (SAR)?
Advanced Research Question
- Benzofuran substituents : The 5-methoxy group enhances electron-donating effects, stabilizing π-π stacking with enzyme active sites. Comparative studies show chloro or bromo substitutions at this position reduce solubility but increase binding affinity .
- Thiazole modifications : Substitutions at the 4-position (e.g., aryl groups) improve steric complementarity with hydrophobic enzyme pockets. For example, bulkier tert-butyl groups reduce off-target interactions .
Methodologically, SAR is validated through enzymatic assays (IC50 comparisons) and molecular docking simulations .
What mechanistic insights explain the compound’s enzyme inhibition properties?
Advanced Research Question
The amide anion formed by conjugation between the benzamide and thiazole moieties directly inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism. Hydrogen bonds (N–H⋯N) and hydrophobic interactions with the enzyme’s active site disrupt substrate binding. Computational models suggest the 5-methoxybenzofuran group occupies a conserved hydrophobic cavity, enhancing inhibitory potency .
How can researchers address discrepancies in reported bioactivity data across studies?
Advanced Research Question
Contradictions often arise from:
- Synthetic variability : Impurities (>5%) or stereochemical inconsistencies alter bioactivity. Validate synthesis via HPLC-MS and repeat assays with rigorously purified batches .
- Assay conditions : Differences in pH, temperature, or enzyme isoforms (e.g., PFOR vs. human homologs) affect results. Standardize protocols using reference inhibitors and replicate under inert atmospheres .
What strategies optimize reaction conditions for scale-up without compromising yield?
Advanced Research Question
- Solvent selection : Replace pyridine with less toxic bases (e.g., triethylamine) in biphasic systems to improve scalability .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) while maintaining >80% yield, as demonstrated for analogous thiazole derivatives .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling reactions for benzofuran-thiazole hybrids .
What analytical challenges arise in assessing the compound’s stability under physiological conditions?
Advanced Research Question
- Hydrolysis susceptibility : The amide bond degrades in acidic environments (pH < 4). Stability is assessed via accelerated degradation studies (37°C, pH 7.4 buffer) with LC-MS monitoring .
- Oxidative degradation : The thiazole ring is prone to oxidation. Adding antioxidants (e.g., ascorbic acid) or modifying the thiazole’s 4-position with electron-withdrawing groups improves stability .
Which in vitro and in vivo models are appropriate for evaluating its therapeutic potential?
Basic Research Question
- Enzyme inhibition assays : Measure IC50 against PFOR or analogous targets using spectrophotometric NADH oxidation assays .
- Cell-based models : Antiproliferative activity is tested in cancer cell lines (e.g., HCT-116) via MTT assays, with EC50 values compared to reference drugs .
- Pharmacokinetic studies : Rodent models assess bioavailability, with LC-MS quantifying plasma concentrations post-administration .
How can computational modeling predict off-target interactions or toxicity?
Advanced Research Question
- Molecular docking : Tools like AutoDock Vina simulate binding to non-target proteins (e.g., cytochrome P450 isoforms) to predict metabolic interference .
- ADMET prediction : Software (e.g., SwissADME) forecasts blood-brain barrier penetration or hepatotoxicity based on logP (>3 indicates high lipid solubility) and topological polar surface area (<140 Ų suggests oral bioavailability) .
What functional group modifications improve the compound’s pharmacokinetic profile?
Advanced Research Question
- Methoxy to hydroxy substitution : Increases solubility but reduces metabolic stability. Prodrug strategies (e.g., acetyl protection) balance these effects .
- Thiazole ring fluorination : Enhances membrane permeability and resistance to oxidative metabolism, as seen in fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
